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Compound of Interest

Compound Name: (2S)-2-aminobutyramide

Cat. No.: B555800 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for (2S)-2-
aminobutyramide, a key chiral intermediate in the synthesis of various pharmaceuticals. The

intended audience for this document includes researchers, scientists, and professionals in the

field of drug development and chemical analysis. This guide presents available experimental

Nuclear Magnetic Resonance (NMR) data and theoretical analyses for Infrared (IR)

Spectroscopy and Mass Spectrometry (MS), complete with detailed experimental protocols and

a visual workflow for spectroscopic analysis.

Quantitative Spectroscopic Data
The following tables summarize the key spectroscopic data for (2S)-2-aminobutyramide.

Table 1: Nuclear Magnetic Resonance (NMR) Data for
(2S)-2-aminobutyramide.[1]
¹H NMR (400 MHz, DMSO-d₆)
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.88 s - -NH₂ (amide)

7.52 s - -NH₂ (amide)

3.69 t 6.1 H-2

1.79 – 1.69 m - H-3

0.88 t 7.5 H-4

¹³C NMR (101 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Assignment

170.34 C-1 (C=O)

53.22 C-2

24.22 C-3

9.04 C-4

Note: NMR data is for the free base form of (2S)-2-aminobutyramide.[1]

Table 2: Predicted Infrared (IR) Spectroscopy Data for
(2S)-2-aminobutyramide.
Experimental IR data for (2S)-2-aminobutyramide was not available in the searched

resources. The following table is based on characteristic vibrational frequencies for its

functional groups.
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3400 - 3100 N-H stretch Primary amine, Primary amide

2960 - 2850 C-H stretch Alkyl (CH₃, CH₂)

~1680 - 1630 C=O stretch (Amide I) Primary amide

~1650 - 1580 N-H bend (Amide II) Primary amide

~1400 C-N stretch Amine

Table 3: Predicted Mass Spectrometry (MS) Data for
(2S)-2-aminobutyramide.
Experimental mass spectrometry fragmentation data for (2S)-2-aminobutyramide was not

available in the searched resources. The following table is based on the molecular weight of

the free base (102.13 g/mol ) and common fragmentation patterns for amino acid amides.

m/z Proposed Fragment Notes

102 [M]⁺ Molecular ion

85 [M - NH₃]⁺ Loss of ammonia

74 [M - C₂H₄]⁺ McLafferty rearrangement

58 [M - C₂H₅ - H]⁺
Alpha-cleavage with H

rearrangement

44 [CONH₂]⁺ Amide fragment

28 [C₂H₄]⁺ Ethyl fragment

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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A sample of (2S)-2-aminobutyramide (approximately 5-10 mg) is dissolved in 0.5-0.7 mL of

deuterated dimethyl sulfoxide (DMSO-d₆). The solution is filtered through a glass wool plug into

a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an

internal standard, using the residual solvent peak as a reference.

Fourier-Transform Infrared (IR) Spectroscopy
For solid-state analysis, a small amount of (2S)-2-aminobutyramide is finely ground with

potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum is recorded

using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400

cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample

spectrum.

Mass Spectrometry (MS)
Mass spectral data can be obtained using an electron ionization (EI) source coupled with a

quadrupole or time-of-flight (TOF) mass analyzer. A small amount of the sample is introduced

into the ion source, where it is vaporized and bombarded with a 70 eV electron beam. The

resulting positively charged fragments are accelerated and separated based on their mass-to-

charge ratio (m/z).

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of a chemical entity such as (2S)-2-aminobutyramide.
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Workflow for Spectroscopic Analysis of (2S)-2-aminobutyramide
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Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of (2S)-2-aminobutyramide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b555800#spectroscopic-data-of-2s-2-
aminobutyramide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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